

# A Comparative Efficacy Analysis of LSD1 Inhibitors: INCB059872 vs. GSK2879552

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## Compound of Interest

Compound Name: *INCB059872 tosylate*

Cat. No.: *B15623893*

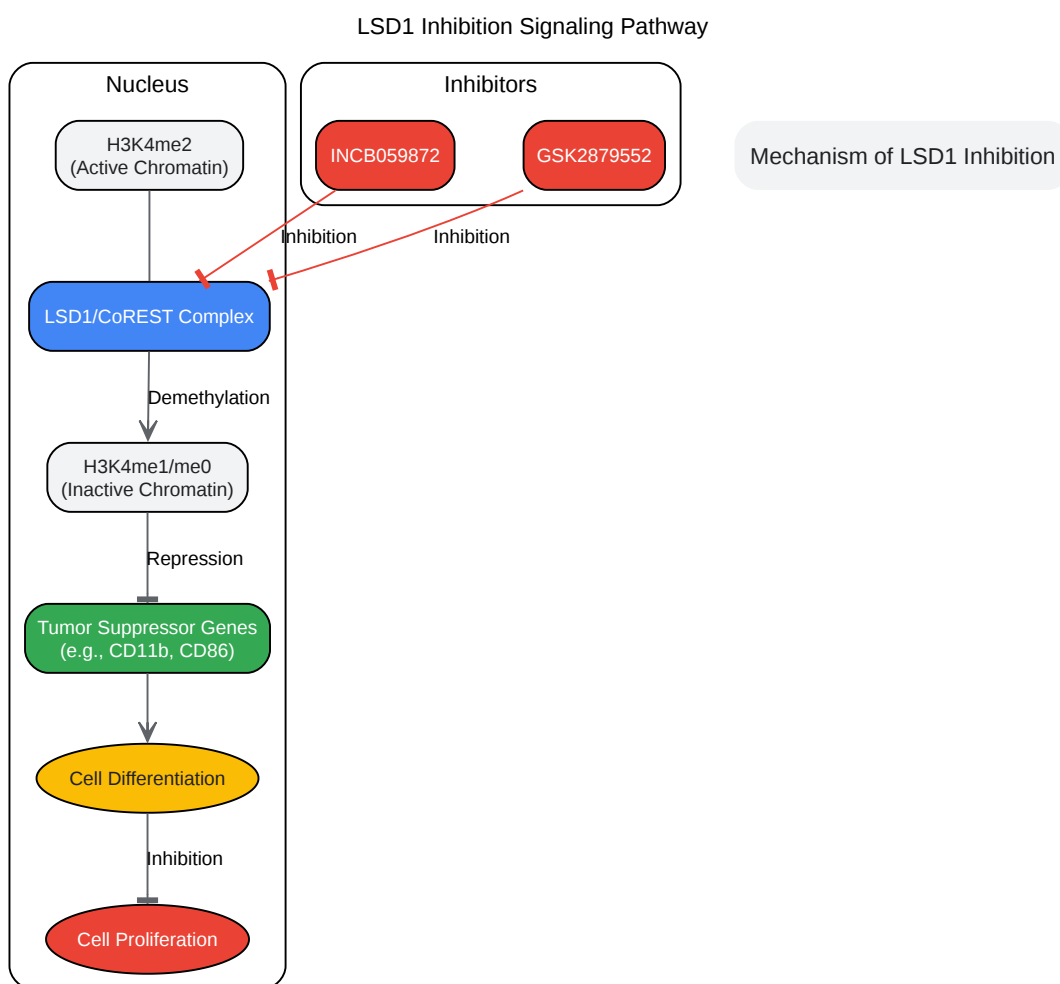
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical and clinical efficacy of two prominent lysine-specific demethylase 1 (LSD1) inhibitors: INCB059872 and GSK2879552. Both compounds are irreversible inhibitors targeting the FAD cofactor of LSD1, a key epigenetic regulator implicated in various cancers. This analysis is based on publicly available experimental data to inform research and development decisions.

## Mechanism of Action: Targeting the LSD1/CoREST Complex

INCB059872 and GSK2879552 share a common mechanism of action by irreversibly inhibiting LSD1, a critical component of the CoREST complex. This complex is involved in the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of genes involved in differentiation. By inhibiting LSD1, these drugs aim to restore the expression of tumor suppressor genes and promote the differentiation of cancer cells, thereby inhibiting tumor growth.<sup>[1][2]</sup>



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Caption: Mechanism of INCB059872 and GSK2879552 in inhibiting the LSD1/CoREST complex.

## Quantitative Data Summary

The following tables summarize the available quantitative data for INCB059872 and GSK2879552, including their inhibitory potency against the LSD1 enzyme and their anti-proliferative effects in various cancer cell lines.

Table 1: Biochemical Potency against LSD1

Compound	IC50 (LSD1)	Assay Type	Reference
INCB059872	Not explicitly reported	FAD-directed covalent inhibition	[3]
GSK2879552	24 nM	Biochemical Assay	[4]

Table 2: In Vitro Efficacy - Cell Proliferation (EC50/IC50)

Compound	Cell Line	Cancer Type	EC50/IC50	Reference
INCB059872	SCLC cell lines	Small Cell Lung Cancer	47 - 377 nM	[5]
AML cell lines	Acute Myeloid Leukemia	Not explicitly reported	[3]	
GSK2879552	20/29 AML cell lines	Acute Myeloid Leukemia	Average EC50 of 137 nM	[6]
9/28 SCLC cell lines	Small Cell Lung Cancer	Not explicitly reported	[6]	

Table 3: In Vivo Efficacy - Xenograft Models

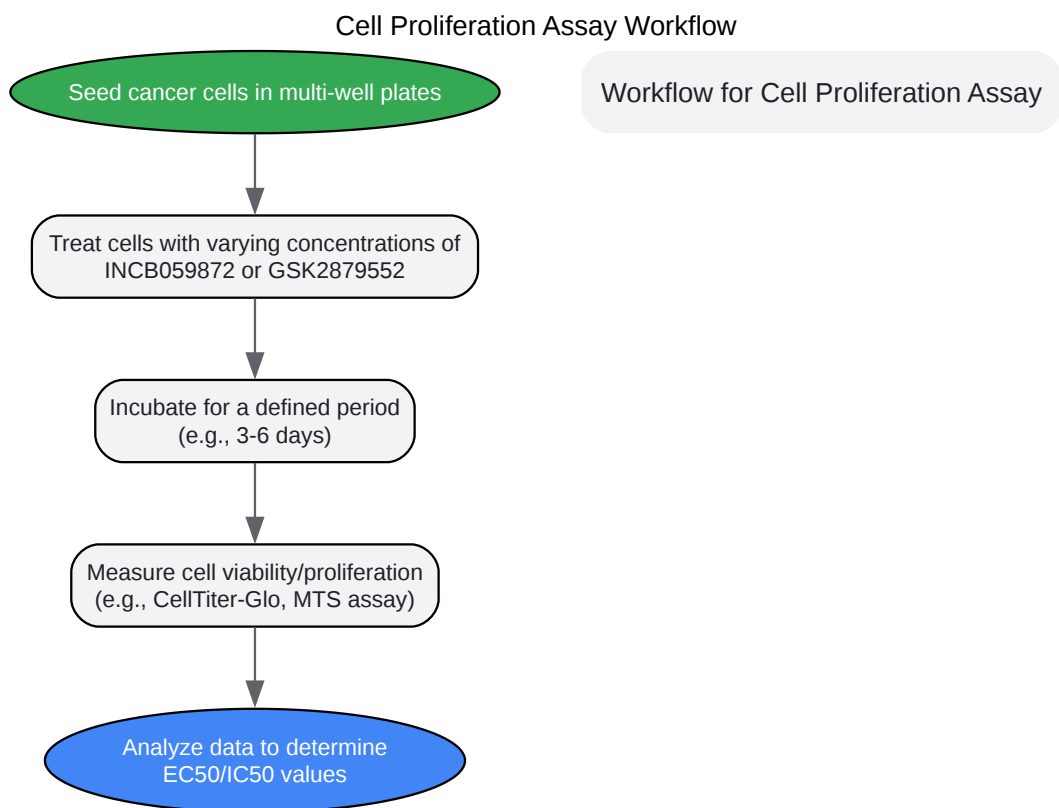
Compound	Cancer Type	Model	Key Findings	Reference
INCB059872	Acute Myeloid Leukemia	Human AML xenografts, MLL-AF9 murine model	Significantly inhibited tumor growth and prolonged survival.[3]	[3]
Small Cell Lung Cancer	NCI-H526 and NCI-H1417 xenografts	Inhibited tumor growth with both daily and alternative-day dosing.[5][7]	[5][7]	
GSK2879552	Acute Myeloid Leukemia	Mouse models	Prolonged survival.[2]	[2]
Small Cell Lung Cancer	NCI-H1417 xenografts	Effective in inhibiting tumor growth.[4]	[4]	

## Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are generalized methodologies based on the cited literature for key experiments.

### Cell Proliferation Assay

This assay is fundamental to assessing the anti-cancer activity of the inhibitors in vitro.



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Caption: A generalized workflow for assessing cell proliferation.

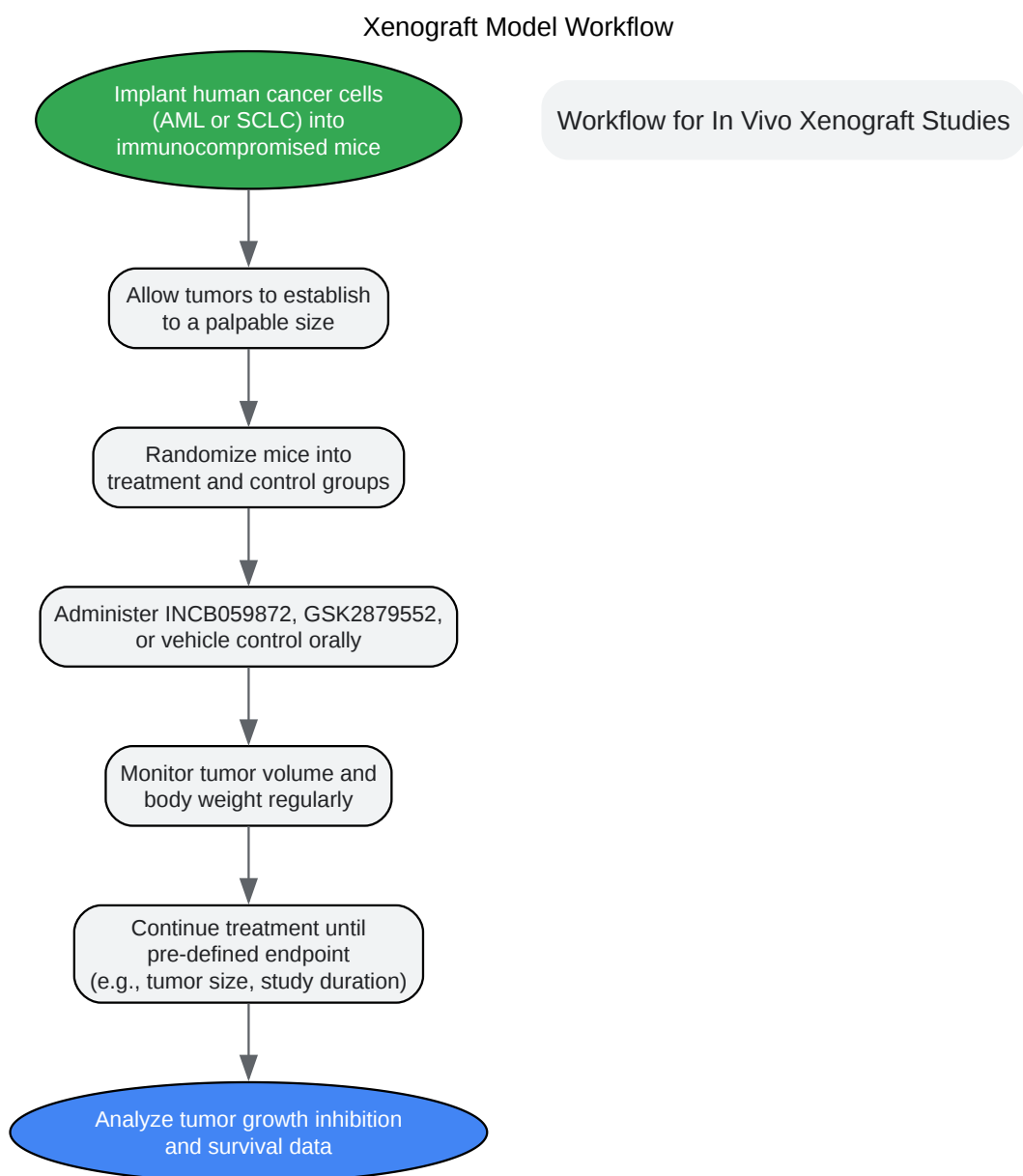
Methodology:

- **Cell Seeding:** Cancer cell lines (e.g., AML or SCLC) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with a serial dilution of INCB059872 or GSK2879552. A vehicle control (e.g., DMSO) is also included.

- **Incubation:** The plates are incubated for a period ranging from 3 to 10 days, depending on the cell line's doubling time and the compound's mechanism of action.
- **Viability Assessment:** Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
- **Data Analysis:** The luminescence or absorbance readings are normalized to the vehicle control, and the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated using non-linear regression analysis.

## In Vivo Xenograft Studies

Xenograft models are critical for evaluating the in vivo efficacy of anti-cancer compounds.



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Caption: A generalized workflow for in vivo xenograft studies.

#### Methodology:

- **Cell Implantation:** Human cancer cells (e.g., NCI-H1417 for SCLC, or AML cell lines) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).
- **Tumor Establishment:** Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- **Group Randomization:** Mice are randomized into treatment and control groups.
- **Drug Administration:** INCB059872 or GSK2879552 is administered orally at specified doses and schedules (e.g., once daily). The control group receives a vehicle.
- **Monitoring:** Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the mice are also monitored.
- **Endpoint and Analysis:** The study is concluded when tumors in the control group reach a maximum allowed size or after a predefined duration. Tumor growth inhibition is calculated, and survival data may also be analyzed.

## Clinical Efficacy and Safety

A significant point of differentiation between INCB059872 and GSK2879552 lies in their clinical development trajectories.

#### INCB059872:

- Currently in clinical trials for various advanced malignancies, including a Phase 1/2 study in subjects with advanced malignancies.[\[1\]](#)
- Preclinical data has shown a favorable safety profile in animal models.[\[1\]](#)
- Combination therapies with other agents are being explored.[\[8\]](#)

#### GSK2879552:

- Clinical trials for relapsed/refractory SCLC and AML were terminated.[\[4\]](#)[\[9\]](#)[\[10\]](#)



- The termination was due to an unfavorable risk-benefit profile, with reports of poor disease control and a high rate of adverse events.[9]
- Serious adverse events, including encephalopathy, were observed in the SCLC trial.[9] In the AML and MDS trials, treatment-related toxicities included hemorrhage and thrombocytopenia.[11]

## Conclusion

Both INCB059872 and GSK2879552 have demonstrated potent preclinical efficacy as irreversible LSD1 inhibitors in models of AML and SCLC. However, their clinical paths have diverged significantly. While INCB059872 continues to be evaluated in clinical trials, the development of GSK2879552 was halted due to safety concerns and limited clinical benefit. This underscores the critical importance of the therapeutic window and safety profile in the successful translation of preclinical findings to clinical applications. For researchers in the field, the contrasting clinical outcomes of these two structurally related compounds provide valuable insights into the nuances of targeting LSD1 in oncology.

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